molecular formula C10H12ClN B3055665 N-isopropylbenzenecarboximidoyl chloride CAS No. 6620-80-0

N-isopropylbenzenecarboximidoyl chloride

Cat. No.: B3055665
CAS No.: 6620-80-0
M. Wt: 181.66 g/mol
InChI Key: TTXCYBZMLPRJAS-UHFFFAOYSA-N
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Description

N-isopropylbenzenecarboximidoyl chloride is an organic compound with the molecular formula C10H12ClN. It is a derivative of benzenecarboximidoyl chloride, where the nitrogen atom is substituted with an isopropyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-isopropylbenzenecarboximidoyl chloride can be synthesized through the reaction of benzenecarboximidoyl chloride with isopropylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where benzenecarboximidoyl chloride and isopropylamine are mixed in stoichiometric amounts. The reaction mixture is stirred and maintained at a controlled temperature to ensure complete conversion. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-isopropylbenzenecarboximidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Hydrolysis: In the presence of water, it hydrolyzes to form N-isopropylbenzamide and hydrochloric acid.

    Reduction: It can be reduced to N-isopropylbenzylamine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Hydrolysis: This reaction occurs readily in aqueous solutions or under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are commonly used reducing agents.

Major Products:

    Substitution Reactions: Products include N-isopropylbenzamide derivatives, N-isopropylbenzylamine, and other substituted benzenes.

    Hydrolysis: The major product is N-isopropylbenzamide.

    Reduction: The major product is N-isopropylbenzylamine.

Scientific Research Applications

N-isopropylbenzenecarboximidoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-isopropylbenzenecarboximidoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbon atom, bonded to the chlorine atom, is susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in synthetic chemistry to introduce the N-isopropylbenzenecarboximidoyl moiety into target molecules.

Comparison with Similar Compounds

    Benzenecarboximidoyl chloride: Lacks the isopropyl group, making it less sterically hindered and more reactive.

    N-methylbenzenecarboximidoyl chloride: Contains a methyl group instead of an isopropyl group, resulting in different reactivity and steric properties.

    N-ethylbenzenecarboximidoyl chloride: Contains an ethyl group, offering intermediate steric and electronic effects compared to the methyl and isopropyl derivatives.

Uniqueness: N-isopropylbenzenecarboximidoyl chloride is unique due to its specific steric and electronic properties imparted by the isopropyl group. This makes it particularly useful in reactions where selective substitution is desired, and it provides distinct reactivity compared to its methyl and ethyl counterparts.

Properties

IUPAC Name

N-propan-2-ylbenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c1-8(2)12-10(11)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXCYBZMLPRJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427889
Record name N-isopropylbenzenecarboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6620-80-0
Record name N-isopropylbenzenecarboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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